1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

Biocatalysis Chiral Resolution Flow Chemistry

Research supply challenge: Obtaining both enantiomers of this chiral amine with high optical purity is often rate-limiting in medicinal chemistry. Our racemic 1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is the substrate validated in Molnár et al. (2019) for continuous-flow transaminase resolution, enabling production of (R)- and (S)-enantiomers at >99% ee at preparative scale. - Use the established AtR-TA/ArS-TA biocatalytic protocol for multigram chiral building block synthesis. - Verify batch identity via the characteristic melting point (215-216 °C) before critical assays. - Leverage enantiopure products as intermediates for GABAB allosteric modulators and carbonic anhydrase/acetylcholine esterase inhibitors.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 91252-27-6
Cat. No. B1289854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
CAS91252-27-6
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)OC)N.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H
InChIKeyPQHFDOBOSKIMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride (CAS 91252-27-6) – Chiral Amine Building Block with Distinct Physicochemical and Biocatalytic Resolution Profile


1-(3,4-Dimethoxyphenyl)ethan-1-amine hydrochloride (CAS 91252-27-6) is a racemic, substituted phenethylamine derivative bearing a 3,4-dimethoxy pattern on the phenyl ring and a methyl branch on the alpha-carbon [1]. The compound is available as the hydrochloride salt (MW 217.69 g/mol) and serves as a chiral amine intermediate for pharmaceutical research [1]. Its structure distinguishes it from the linear homolog 3,4-dimethoxyphenethylamine (DMPEA) and the β-methyl substituted 3,4-dimethoxyamphetamine (3,4-DMA), conferring a unique steric and electronic profile that influences both its physical properties and its behavior in enzyme-mediated transformations.

Why 1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride Cannot Be Interchanged with 3,4-Dimethoxyphenethylamine or 3,4-Dimethoxyamphetamine in Research and Industrial Applications


Substituting this compound with closely related 3,4-dimethoxyphenethylamine (DMPEA) or 3,4-dimethoxyamphetamine (3,4-DMA) is not scientifically justified due to measurable differences in molecular architecture that critically impact enzyme-substrate recognition, physical handling, and downstream synthetic utility. The alpha-methyl branch present in the target compound introduces a chiral center absent in DMPEA, enabling enantioselective transformations that are impossible with the achiral analog [1]. Conversely, compared to 3,4-DMA, the ethanamine core lacks the β-methyl group, resulting in a distinct steric profile and a different melting point, which directly affects solid-state characterization and purification protocols. These structural variations are not cosmetic—they translate into quantifiable differences in biocatalytic resolution efficiency and physicochemical behavior, as documented in the following evidence.

1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride – Quantifiable Differentiation Against 3,4-Dimethoxyphenethylamine and 3,4-Dimethoxyamphetamine


Enantioselective Access: First Transaminase-Catalyzed Resolution Enables >99% ee (S)-Enantiomer

1-(3,4-Dimethoxyphenyl)ethan-1-amine is uniquely amenable to transaminase-catalyzed kinetic resolution, a biocatalytic route not previously demonstrated for this scaffold [1]. In a continuous-flow system using immobilized whole-cell (R)-selective AtR-TA, the racemic mixture was resolved to yield the (S)-enantiomer with an enantiomeric excess (ee) of 99.2% at 53.5% conversion [1]. In contrast, the achiral analog 3,4-dimethoxyphenethylamine (DMPEA) cannot undergo such resolution due to the absence of a chiral center. While 3,4-dimethoxyamphetamine (3,4-DMA) is also chiral, no comparable transaminase-mediated resolution protocol with similarly high ee has been reported for it.

Biocatalysis Chiral Resolution Flow Chemistry

Solid-State Identity: Distinct Melting Point of 215–216 °C Facilitates Analytical Verification

The hydrochloride salt of 1-(3,4-dimethoxyphenyl)ethan-1-amine exhibits a sharp melting point of 215–216 °C [1]. In contrast, the melting point of 3,4-dimethoxyphenethylamine hydrochloride (CAS 635-85-8) is reported as not available (N/A) in major chemical databases, and no definitive melting point is provided for 3,4-dimethoxyamphetamine hydrochloride on common vendor datasheets [2]. This well-defined melting point provides a straightforward, quantitative metric for confirming compound identity and purity upon receipt, reducing the risk of misidentification or degradation.

Analytical Chemistry Quality Control Solid-State Characterization

Monoamine Oxidase A Inhibition: IC50 of 20,000 nM Suggests Modulatory Activity

The structurally related compound (±)-2-(3,4-dimethoxy-phenyl)-1-methyl-ethylamine, which shares the same core pharmacophore as 1-(3,4-dimethoxyphenyl)ethan-1-amine, demonstrates measurable inhibition of monoamine oxidase A (MAO-A) with an IC50 of 20,000 nM in rat brain mitochondrial preparations [1]. By class-level inference, the target compound is expected to exhibit comparable MAO-A inhibitory potential, as the alpha-methyl substitution is a key determinant of enzyme recognition [2]. In contrast, 3,4-dimethoxyphenethylamine (DMPEA) displays only moderate, non-quantified inhibition (e.g., 64% inhibition at a single concentration), while 3,4-dimethoxyamphetamine (3,4-DMA) has a reported MAO-A IC50 of 20,000 nM as well, but its beta-methyl group alters the overall pharmacological profile [3].

Neurochemistry Enzyme Inhibition Monoamine Oxidase

1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride – Validated Application Scenarios for Procurement and Experimental Design


Production of Enantiopure Chiral Amines via Continuous-Flow Biocatalysis

Procure the racemic hydrochloride to utilize the established continuous-flow transaminase resolution protocol described in Molnár et al. (2019) [1]. Using immobilized AtR-TA or ArS-TA biocatalysts, both (R)- and (S)-enantiomers can be produced with >99% ee, providing high-purity chiral building blocks for downstream pharmaceutical synthesis. The protocol is validated at preparative scale, making it suitable for medicinal chemistry campaigns requiring multigram quantities of enantiopure intermediates.

Analytical Reference Standard for Solid-State Characterization

Use the well-defined melting point of 215–216 °C as a benchmark for in-house quality control and identity verification of received batches [2]. This is particularly valuable in research settings where compound purity must be confirmed before initiating costly biological assays or synthetic steps, and where alternative analogs lack reliable melting point data.

Monoamine Oxidase A (MAO-A) Probe with Defined Structural Context

Employ this compound as a tool to investigate structure-activity relationships (SAR) around MAO-A inhibition [3]. Its alpha-methyl substitution pattern differentiates it from both the achiral DMPEA and the beta-methyl substituted 3,4-DMA, enabling researchers to dissect the contribution of specific alkyl branching to enzyme recognition and inhibition kinetics.

Chiral Scaffold for GABAB Allosteric Modulator and Carbonic Anhydrase Inhibitor Development

Leverage the enantiomers of 1-(3,4-dimethoxyphenyl)ethan-1-amine as key intermediates in the synthesis of novel drug candidates, as highlighted by studies on GABAB receptor allosteric modulators and carbonic anhydrase/acetylcholine esterase inhibitors [1]. The availability of a robust biocatalytic route to both enantiomers directly supports the advancement of these medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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